molecular formula C20H21Cl2NO3S B8582410 Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl- CAS No. 644980-57-4

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl-

Cat. No.: B8582410
CAS No.: 644980-57-4
M. Wt: 426.4 g/mol
InChI Key: HBCDFKBUHUQANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl- is a useful research compound. Its molecular formula is C20H21Cl2NO3S and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

644980-57-4

Molecular Formula

C20H21Cl2NO3S

Molecular Weight

426.4 g/mol

IUPAC Name

N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H21Cl2NO3S/c1-14-5-7-18(8-6-14)27(25,26)23-20(9-3-2-4-10-20)19(24)15-11-16(21)13-17(22)12-15/h5-8,11-13,23H,2-4,9-10H2,1H3

InChI Key

HBCDFKBUHUQANU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-{1-[(3,5-dichloro-phenyl)-hydroxy-methyl]-cyclohexyl}4-methyl-benzenesulfonamide in CH2Cl2 (4 mL) was added Dess-Martin reagent. The mixture was stirred for 6 hours and saturated aqueous NaHCO3 (5 mL) and solid Na2S2O3 (ca. 1 g) were added. After stirring for 30 min, the mixture was applied to a 10 mL Chem Elut cartridge and allowed to stand for 5 min. The cartridge was eluted with CH2Cl2 (25 mL) and the eluate was evaporated to leave the intended ketone (102 mg) as an oil. The crude product was dissolved in CH2Cl2 (4 mL) and stirred with PS-TsNHNH2 resin (100 mg, 0.28 mmol) for 3 hours. The mixture was filtered and washed with CH2Cl2 (5 mL), ether (5 mL), and CH2Cl2 (5 mL). The filtrate was evaporated to leave N-[1-(3,5-dichloro-benzoyl)-cyclohexyl]4-methyl-benzenesulfonamide (98 mg) as an oil. 1H NMR (500 MHz, CDCl3) δ(ppm): 7.8 (s, 2H), 7.6 (d, 2H), 7.4 (s, 1H), 7.2 (d, 2H), 5.75 (s, 1H), 2.35 (s, 3H), 1.9 (m, 2H), 1.8 (m, 2H), 1.4 (m, 3H), 1.3 (m, 2H), 1.2 (m, 1H).
Name
N-{1-[(3,5-dichloro-phenyl)-hydroxy-methyl]-cyclohexyl}4-methyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.